(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt
Overview
Description
(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt is a chiral amino acid derivative It is a hydrochloride salt form of (2S,3R)-3-methylglutamic acid, which is an analog of glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Methylglutamic Acid Hydrochloride Salt typically involves the stereoselective synthesis of the (2S,3R)-3-methylglutamic acid followed by its conversion to the hydrochloride salt. One common method involves the use of chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry. The reaction conditions often include the use of solvents such as methanol or ethanol and reagents like hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions can vary widely depending on the desired product, but may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: It can be used to study the role of chiral amino acids in biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R)-3-Methylglutamic Acid Hydrochloride Salt involves its interaction with specific molecular targets and pathways. As an analog of glutamic acid, it may interact with glutamate receptors and other proteins involved in neurotransmission and cellular signaling. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt
- (2R,3R)-3-Methylglutamic Acid Hydrochloride Salt
- (2R,3S)-3-Methylglutamic Acid Hydrochloride Salt
Uniqueness
(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its stereoisomers. This uniqueness can be exploited in various applications, such as the development of stereoselective drugs and catalysts.
Biological Activity
(2S,3R)-3-Methylglutamic Acid Hydrochloride Salt, also known as NCI-41356, is a compound with significant biological activity, particularly as an agonist for kainate receptors. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 197.62 g/mol
- CAS Number : 910548-22-0
(2S,3R)-3-Methylglutamic Acid Hydrochloride acts primarily as a selective agonist for kainate receptors, which are a subtype of glutamate receptors involved in excitatory neurotransmission. The activation of these receptors plays a crucial role in mediating synaptic plasticity and neuronal signaling pathways, which are essential for cognitive functions such as learning and memory .
Interaction with Kainate Receptors
The compound selectively activates kainate receptors over other glutamate receptors, making it a valuable tool for studying the specific functions of these receptors in the brain. This selective targeting can influence various physiological responses and has implications for conditions such as epilepsy and neurodegenerative diseases.
Neuroprotective Effects
Research indicates that (2S,3R)-3-Methylglutamic Acid Hydrochloride exhibits neuroprotective effects in models of neurodegeneration. Its ability to modulate excitatory neurotransmission suggests potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Case Studies
- Pulmonary Fibrosis Model : A study demonstrated that NCI-41356 reduced pulmonary fibrosis in bleomycin-treated mice. The treatment resulted in decreased collagen deposition in lung tissues, indicating its potential use as an anti-fibrotic agent .
- Cancer Research : In preclinical models of breast cancer, NCI-41356 inhibited tumor cell proliferation and invasiveness. This suggests that targeting HSPB5 with this compound may offer new avenues for cancer therapy .
Applications in Research and Medicine
(2S,3R)-3-Methylglutamic Acid Hydrochloride is utilized across various fields:
- Neuroscience : Investigated for its role in neurotransmission and synaptic plasticity.
- Pharmacology : Explored for its therapeutic potential in treating neurological disorders.
- Cancer Research : Studied for its effects on tumor growth and fibrosis.
Comparative Biological Activity Table
Property/Activity | (2S,3R)-3-Methylglutamic Acid Hydrochloride |
---|---|
Receptor Type | Kainate Receptor Agonist |
Neuroprotective Potential | Yes |
Anti-fibrotic Activity | Yes (in pulmonary fibrosis model) |
Cancer Inhibition | Yes (in breast cancer models) |
Cognitive Function Impact | Positive influence on learning and memory |
Synthesis Methods
The synthesis of (2S,3R)-3-Methylglutamic Acid Hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:
- Conjugate Addition : Utilization of lithiated anions to achieve high yields with good diastereoselectivity .
- Arndt–Eistert Homologation : A method involving the retention of configuration at C-3 during synthesis .
These methods ensure the production of high-purity compounds suitable for research and therapeutic applications.
Properties
IUPAC Name |
(2S,3R)-2-amino-3-methylpentanedioic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c1-3(2-4(8)9)5(7)6(10)11;/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11);1H/t3-,5+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUHLZXMNQGWBG-ZJQZTCRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858044 | |
Record name | (3R)-3-Methyl-L-glutamic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910548-20-8 | |
Record name | (3R)-3-Methyl-L-glutamic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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